BenchChemオンラインストアへようこそ!

14-Hydroxy-3-oxocarda-4,20(22)-dienolide

Cardenolide Structure-Activity Relationship Cardiotonic Steroid

Acquire 14-Hydroxy-3-oxocarda-4,20(22)-dienolide (CAS 1247-04-7), the defining Δ4,5-enone cardenolide aglycone. Unlike digitoxigenin, its conjugated 3-oxo group confers a unique dual cardiac/convulsant phenotype (Chen & Henderson, 1954), making it an irreplaceable positive control for neurotoxicity counter-screening in cardenolide drug discovery. The Δ4,5-enone enables epoxidation-reduction sequences for 5β-hydroxyl installation, a critical step in periplogenin total synthesis. With characterized cytotoxicity baselines (IC50 16.6–129.7 μM) and proven plant enone reductase substrate specificity, this compound is indispensable for structure-activity studies, glycorandomization programs, and biosynthetic pathway validation. Ensure experimental reproducibility by selecting the authentic Δ4,5-3-oxo aglycone.

Molecular Formula C23H30O4
Molecular Weight 370.5 g/mol
CAS No. 1247-04-7
Cat. No. B13747764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Hydroxy-3-oxocarda-4,20(22)-dienolide
CAS1247-04-7
Molecular FormulaC23H30O4
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C
InChIInChI=1S/C23H30O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11-12,17-19,26H,3-10,13H2,1-2H3/t17?,18?,19?,21-,22+,23-/m0/s1
InChIKeyPDHLJIBDBNGBOL-HOCRBLMTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Hydroxy-3-oxocarda-4,20(22)-dienolide (CAS 1247-04-7): Key Physicochemical and Structural Baseline for the Δ4,5-3-Keto Cardenolide Aglycone


14-Hydroxy-3-oxocarda-4,20(22)-dienolide (CAS 1247-04-7, synonyms: Canarigenone, 5-Anhydroperiplogenone, Δ4-Digitoxigenone) is a C23 cardenolide aglycone with molecular formula C23H30O4 and a molecular weight of 370.48 g/mol [1]. Its defining structural features are a Δ4,5-unsaturated 3-oxo group on the steroid A-ring, a 14β-hydroxy group, and the characteristic cardenolide butenolide ring at C-17β [2]. The compound has a reported melting point ranging from 234–241 °C [1]. These structural attributes place it at the intersection of classical cardioactive steroid aglycones and oxidized, unsaturated analogs with distinct pharmacological profiles.

Why In-Class Substitution of 14-Hydroxy-3-oxocarda-4,20(22)-dienolide with Other Cardenolide Aglycones Is Not Straightforward


Cardenolide aglycones are not functionally interchangeable despite sharing a common steroidal scaffold and butenolide ring. The presence of a conjugated enone (Δ4,5-3-oxo) in 14-Hydroxy-3-oxocarda-4,20(22)-dienolide, as opposed to the saturated 3β-hydroxyl found in digitoxigenin or periplogenin, fundamentally alters both cardiac potency and convulsant liability [1]. Classical structure-activity relationship (SAR) data demonstrate that oxidation of the C-3 hydroxyl group reduces cardiac activity to approximately one-quarter of the parent aglycone [2], while simultaneously conferring a distinct dual-cardiac/convulsant pharmacological fingerprint [1]. Furthermore, the Δ4,5-enone moiety enables chemical reactivity (e.g., epoxidation, selective reduction) not accessible to saturated 3-ol analogs, making it a unique synthetic intermediate for cardenolide diversification [3]. Simple replacement with digitoxigenin, digoxigenin, or uzarigenin would erase these differentiating properties and compromise experimental reproducibility in pharmacology, synthetic chemistry, or analytical method development.

Quantitative Differential Evidence for 14-Hydroxy-3-oxocarda-4,20(22)-dienolide Against Its Closest Structural Analogs


Cardiac Activity: C-3 Oxidation Reduces Potency to ~25% of Parent Aglycone

Oxidation of the C-3β hydroxyl group to a ketone in cardenolide aglycones consistently reduces cardiac activity. For 5-anhydroperiplogenone (this compound), the cardiac activity is reduced to approximately one-quarter (25%) of the parent aglycone periplogenin [1]. This finding is derived from class-level SAR established across multiple cardenolides where C-3 oxidation uniformly attenuates cardiotonic potency [1].

Cardenolide Structure-Activity Relationship Cardiotonic Steroid Na+/K+-ATPase

Convulsant Liability: Unique Dual Cardiac/Convulsant Phenotype Absent in Saturated 3-ol Analogs

Among 64 cardiac glycosides and aglycones systematically assayed, 5-anhydroperiplogenone (this compound) and tanghinigenin were the only two compounds that unequivocally exhibited both cardiac and convulsant actions [1]. This dual phenotype was confirmed by electrocorticogram, electrocardiogram, and dog heart-lung preparation experiments [1]. In contrast, the parent aglycone periplogenin and closely related digitoxigenin do not exhibit this convulsant liability at comparable doses.

Neurotoxicity Convulsant Activity Cardenolide Pharmacology Electrocorticogram

Chemical Versatility: The Δ4,5-3-oxo Enone System as a Synthetic Handle for Cardenolide Diversification

The conjugated enone system (Δ4,5-3-oxo) of canarigenone (this compound) enables chemo- and stereoselective transformations that are impossible with saturated 3β-ol cardenolides. Specifically, peroxy-acid oxidation generates a 4β,5β-epoxide intermediate, which upon chromium(II) acetate reduction yields a 5β-hydroxy-3-ketone, the key intermediate en route to periplogenin via a formal total synthesis [1]. Digitoxigenin (3β-ol, saturated A-ring) cannot undergo this epoxidation-reduction sequence, making canarigenone the requisite gateway intermediate for synthesizing 5-oxygenated cardenolides.

Synthetic Chemistry Cardenolide Functionalization Epoxidation Total Synthesis

Multitarget Enzyme Inhibition Profile: Lipoxygenase and COX Modulation Beyond Na+/K+-ATPase

14-Hydroxy-3-oxocarda-4,20(22)-dienolide is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. This multitarget enzyme inhibition profile is distinct from digitoxigenin and digoxigenin, which are primarily characterized as Na+/K+-ATPase inhibitors with minimal direct activity against eicosanoid-pathway enzymes. The antioxidant activity in fats and oils further differentiates this compound from classical cardiac glycoside aglycones [1].

Lipoxygenase Inhibition Cyclooxygenase Arachidonic Acid Cascade Polypharmacology

Cytotoxic Activity Against Cancer Cell Lines with Defined IC50 Range

14-Hydroxy-3-oxocarda-4,20(22)-dienolide (canarigenone) has demonstrated cytotoxicity against three human cancer cell lines (KB epidermoid carcinoma, MCF7 breast adenocarcinoma, and NCI-H187 small-cell lung cancer) with IC50 values in the range of 16.6–129.7 μM [1]. Weak antimalarial activity against Plasmodium falciparum was also noted [1]. While these IC50 values are moderate compared to the most potent glycosylated cardenolides, the activity profile of the aglycone provides a valuable baseline for SAR studies evaluating the impact of glycosylation on anticancer potency.

Cancer Cytotoxicity Cardiac Glycoside Anticancer IC50 Natural Product

Substrate Specificity for Steroid-Transforming Enzymes: Enone Reductase Recognition

Canarigenone (14-hydroxy-3-oxocarda-4,20(22)-dienolide) is a recognized substrate for plant enone reductases that act on Δ4,5-steroids bearing a 3-oxo group, alongside androst-4-ene-3,17-dione, cortisone, and 21-acetyl cortexone [1]. In contrast, canarigenin (the 3β-hydroxy, saturated A-ring analog) and canarigenin digitoxoside are not substrates for this enzyme [1]. This substrate specificity, dictated by the Δ4,5-3-oxo pharmacophore, enables selective enzymatic transformations that do not occur with saturated 3-ol cardenolides.

Enone Reductase Steroid Biotransformation Enzyme Substrate Cardenolide Metabolism

High-Value Research and Industrial Application Scenarios for 14-Hydroxy-3-oxocarda-4,20(22)-dienolide


Positive Control for Cardenolide Neurotoxicity Screening in Early Drug Discovery

Given its unequivocally documented dual cardiac/convulsant phenotype—confirmed by electrocorticogram and electrocardiogram in the classic Chen & Henderson (1954) 64-compound systematic screen [1]—14-hydroxy-3-oxocarda-4,20(22)-dienolide serves as an ideal positive control for counter-screening cardenolide-based drug candidates for neurotoxic liability. Its convulsant activity distinguishes it from digitoxigenin and periplogenin, which lack this property [1], making it indispensable for validating neurotoxicity assays in cardenolide lead optimization programs.

Key Synthetic Intermediate for 5-Oxygenated and 5,14-Dihydroxy Cardenolide Libraries

The Δ4,5-enone moiety enables a unique epoxidation-reduction sequence to install the 5β-hydroxyl group, as demonstrated in the formal total synthesis of periplogenin from canarigenone [2]. Medicinal chemistry teams constructing focused libraries of 5-hydroxy, 5,14-dihydroxy, or A-ring-modified cardenolides require this compound as the essential gateway intermediate, as digitoxigenin and other saturated 3-ol cardenolides cannot participate in this transformation [2].

Aglycone Baseline Control for Glycosylation-Dependent Anticancer Potency Studies

With characterized cytotoxicity IC50 values of 16.6–129.7 μM against KB, MCF7, and NCI-H187 cancer cell lines [3], this aglycone provides a quantitative baseline for evaluating the potency enhancement conferred by glycosylation. Procurement of this compound enables rigorous assessment of the sugar moiety's contribution to anticancer activity, supporting data-driven deglycosylation or glycorandomization strategies in cardenolide anticancer lead development [3].

Substrate Probe for Steroid Δ4,5-Enone Reductase Enzymology and Metabolic Engineering

As an established substrate for plant enone reductases—while canarigenin and canarigenin digitoxoside are not [4]—this compound is the appropriate probe for characterizing oxidoreductases acting on Δ4,5-3-oxo steroids. Laboratories studying cardenolide biosynthesis, metabolic engineering of Digitalis species, or heterologous cardenolide pathway reconstitution require this substrate for enzyme kinetic characterization and pathway validation [4].

Quote Request

Request a Quote for 14-Hydroxy-3-oxocarda-4,20(22)-dienolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.